In Vitro Antimalarial Potency of Chlorotonil A Against P. falciparum Clinical Isolates vs. Chloroquine and Artesunate
Chlorotonil A demonstrates low nanomolar potency against Plasmodium falciparum clinical isolates, positioning its activity between chloroquine and artesunate while maintaining efficacy independent of existing resistance mechanisms [1].
| Evidence Dimension | Median IC50 (nM) against P. falciparum clinical isolates from Gabon |
|---|---|
| Target Compound Data | 15.2 nM (range: 3.7–32 nM) |
| Comparator Or Baseline | Chloroquine: 47.2 nM (range: 19.5–117 nM); Artesunate: 0.6 nM (range: 0.2–3.2 nM) |
| Quantified Difference | Chlorotonil A is 3.1× more potent than chloroquine; 25.3× less potent than artesunate |
| Conditions | In vitro culture of P. falciparum clinical isolates; SYBR green I-based fluorescence assay |
Why This Matters
Procurement of Chlorotonil A provides an antimalarial tool compound with potency superior to chloroquine and a mechanism orthogonal to artemisinin derivatives, enabling research on novel chemotypes against drug-resistant malaria.
- [1] US Patent 11,365,201 B2. Chlorotonil Derivatives. Filed Nov 17, 2018, Issued Jun 21, 2022. View Source
